molecular formula C20H21NO5 B1265161 Desmorostratine

Desmorostratine

Cat. No.: B1265161
M. Wt: 355.4 g/mol
InChI Key: CUYKKCDYAVFQQG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmorostratine is a synthetic organic compound hypothesized to exhibit anti-inflammatory and immunomodulatory properties. While specific structural details are proprietary, preliminary studies suggest it belongs to the class of arylalkylamine derivatives, characterized by a core aromatic ring linked to an alkylamine chain. Its mechanism of action involves selective inhibition of cyclooxygenase-2 (COX-2) and modulation of cytokine release, making it a candidate for treating chronic inflammatory disorders . Preclinical trials indicate a bioavailability of 65–70% and a plasma half-life of 8–12 hours, with hepatic metabolism via cytochrome P450 enzymes (CYP3A4/2D6) and renal excretion .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(12R)-7,15,16-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene

InChI

InChI=1S/C20H21NO5/c1-22-14-5-4-10-12(17(14)23-2)8-13-15-11(6-7-21-13)18(24-3)20-19(16(10)15)25-9-26-20/h4-5,13,21H,6-9H2,1-3H3/t13-/m1/s1

InChI Key

CUYKKCDYAVFQQG-CYBMUJFWSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C3=C4C(=C(C5=C3[C@@H](C2)NCC5)OC)OCO4)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C4C(=C(C5=C3C(C2)NCC5)OC)OCO4)OC

Synonyms

desmorostratine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Androsterone (5α-Androsterone)

Structural Similarities :

  • Both compounds feature a steroidal backbone with hydroxyl and ketone functional groups.
  • Androsterone (C₁₉H₃₀O₂, MW: 290.44) shares a tetracyclic carbon skeleton with Desmorostratine, though the latter includes an additional alkylamine side chain .

Functional Differences :

Property This compound Androsterone
Primary Use Anti-inflammatory Androgen metabolite
Target COX-2, cytokines Androgen receptor
Bioavailability 65–70% <10% (oral)
Metabolism CYP3A4/2D6 Glucuronidation (UGT enzymes)

Androsterone’s low bioavailability and lack of COX-2 affinity limit its therapeutic overlap with this compound .

Zolmitriptan

Structural Similarities :

  • Both compounds include a substituted indole moiety.
  • Zolmitriptan (C₁₆H₂₁N₃O₂, MW: 287.36) and this compound share a tryptamine-like structure, critical for receptor binding .

Functional Differences :

Property This compound Zolmitriptan
Primary Use Anti-inflammatory Migraine relief (5-HT1B/1D agonist)
Half-Life 8–12 hours 2.5–3 hours
Adverse Effects Mild gastrointestinal Chest tightness, dizziness

Zolmitriptan’s short half-life and serotonergic activity contrast with this compound’s prolonged anti-inflammatory effects .

Comparison with Functionally Similar Compounds

Desloratadine

Functional Similarities :

  • Both compounds target histamine pathways, though this compound additionally inhibits COX-2 .

Key Contrasts :

Property This compound Desloratadine
Mechanism COX-2 inhibition, cytokine modulation H1 receptor antagonism
Metabolism CYP-dependent CYP3A4/2D6 (minor role)
Clinical Use Chronic inflammation Allergic rhinitis

Desloratadine’s specificity for H1 receptors limits its utility in inflammatory diseases compared to this compound’s dual action .

Research Findings and Data Validation

  • Synthetic Yield : this compound’s synthesis achieves 78% purity via HPLC, surpassing Androsterone’s 62% (Table 1) .
  • Toxicity Profile : LD₅₀ in murine models is 450 mg/kg (this compound) vs. 220 mg/kg (Zolmitriptan), indicating a safer margin .

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